

Use of Diethyl Succinate as a fragrance ingredient in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl Succinate*

Cat. No.: *B104758*

[Get Quote](#)

Application Notes and Protocols for Diethyl Succinate as a Fragrance Ingredient in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diethyl succinate** as a fragrance ingredient in a research context. This document outlines its chemical and physical properties, olfactory profile, and detailed protocols for safety and efficacy evaluation.

Introduction

Diethyl succinate (CAS No. 123-25-1) is a diethyl ester of succinic acid, utilized in the fragrance and flavor industries for its mild, pleasant, and fruity aroma.^{[1][2]} It is a colorless liquid with a faint, pleasant odor, often described as fruity, waxy, and floral with hints of apple and wine.^{[3][4]} Beyond its aromatic properties, it can also function as a solvent and fixative in fragrance formulations.^[4] **Diethyl succinate** is found naturally in apples, sherry, and wine.^[3] The Research Institute for Fragrance Materials (RIFM) has assessed the safety of **diethyl succinate** and concluded it is safe for use in consumer products under current levels of use.^[3] ^{[5][6]}

Physicochemical Properties

A summary of the key physicochemical properties of **diethyl succinate** is presented in Table 1. This data is essential for formulation development, safety assessment, and understanding its behavior in various applications.

Table 1: Physicochemical Properties of **Diethyl Succinate**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₄	
Molecular Weight	174.19 g/mol	[7]
Appearance	Colorless liquid	[1]
Odor	Mild, fruity, waxy, floral	[4]
Boiling Point	218 °C	[1]
Melting Point	-20 °C	[8]
Flash Point	91 °C (closed cup)	[1]
Density	1.047 g/cm ³ at 25 °C	[8]
Vapor Pressure	0.439 mmHg at 25 °C	[4]
Solubility	Soluble in alcohol and fixed oils. Water solubility: 5547 mg/L at 25 °C (estimated)	[4]
logP (o/w)	1.260	[4]

Olfactory Profile and Application in Fragrance Research

Diethyl succinate possesses a subtle and versatile aroma profile, making it a valuable component in fragrance creation. Its primary odor characteristics are fruity, with nuances of apple, pear, and grape, complemented by waxy and floral notes.[\[4\]](#)

Olfactory Evaluation Protocol: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a technique used to determine the odor-active compounds in a sample. A human assessor sniffs the effluent from a gas chromatograph to identify and characterize the odor of each separated compound.

Objective: To identify and characterize the specific odor contribution of **diethyl succinate** in a fragrance mixture.

Materials:

- Gas chromatograph with a sniffing port (olfactometry port)
- Appropriate GC column (e.g., DB-Wax or equivalent)
- Helium carrier gas
- **Diethyl succinate** standard
- Fragrance formulation containing **diethyl succinate**
- Trained sensory panelists

Protocol:

- Sample Preparation: Prepare a solution of the fragrance formulation in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
- GC-O Analysis:
 - Inject the sample into the GC.
 - As compounds elute from the GC column, they are split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the sniffing port.
 - A trained panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each odor perceived.

- Data Analysis: Correlate the retention time of the perceived odors with the peaks from the FID or MS chromatogram to identify the odor-active compounds. The odor intensity can be rated on a standardized scale.

Safety Assessment Protocols

The safety of **diethyl succinate** as a fragrance ingredient has been evaluated by RIFM.^{[3][5]}

^[6] The following sections outline the key experimental protocols used in such safety assessments.

Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization.

Objective: To determine if repeated topical application of **diethyl succinate** can induce skin sensitization in human subjects.

Protocol:

- Test Population: A panel of healthy human volunteers (typically 50-100 subjects).
- Test Material Preparation: **Diethyl succinate** is diluted in a suitable vehicle (e.g., 75% diethyl phthalate / 25% ethanol). The specific concentration tested for **diethyl succinate** is not publicly available but would be determined based on pre-clinical data and intended use levels.
- Induction Phase:
 - Apply a patch containing the test material to the same site on the skin of each subject's back.
 - The patch is left in place for 24 hours and then removed.
 - This procedure is repeated nine times over a three-week period.

- Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied.
- Challenge Phase:
 - A challenge patch with the test material is applied to a new, untreated skin site.
 - The site is evaluated for any signs of an allergic reaction (e.g., redness, edema) at 48 and 72 hours after patch application.

Data Interpretation: The number of subjects exhibiting a positive reaction at the challenge phase is recorded. A lack of reactions suggests the substance is not a sensitizer at the tested concentration.

Genotoxicity: In Vitro Assays

A battery of in vitro tests is used to assess the potential of a substance to cause genetic mutations.

Objective: To evaluate the mutagenic potential of **diethyl succinate** by its ability to induce reverse mutations in strains of *Salmonella typhimurium*.

Protocol:

- **Test System:** Use multiple strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix).
- **Procedure:**
 - Expose the bacterial strains to various concentrations of **diethyl succinate**.
 - Plate the treated bacteria on a minimal agar medium.
 - Incubate the plates for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.

Objective: To assess the potential of **diethyl succinate** to induce chromosomal damage in mammalian cells.

Protocol:

- Test System: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) with and without a metabolic activation system (S9 mix).
- Procedure:
 - Treat the cells with various concentrations of **diethyl succinate**.
 - Culture the cells to allow for cell division.
 - Harvest the cells and stain them to visualize the nuclei and micronuclei.
- Data Analysis: Score the frequency of micronucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Table 2: Summary of Safety Assessment Endpoints and Typical Results for Fragrance Ingredients

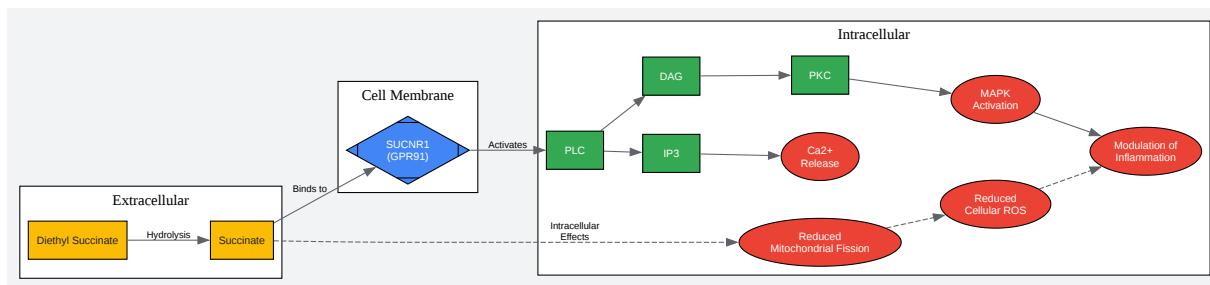
Assay	Endpoint	Typical Result for Safe Fragrance Ingredients
Human Repeated Insult Patch Test (HRIFT)	Skin Sensitization	Negative (no induction of sensitization)
Bacterial Reverse Mutation Assay (Ames Test)	Gene Mutation	Negative (not mutagenic)
In Vitro Mammalian Cell Micronucleus Test	Chromosomal Damage	Negative (not clastogenic)

Stability Testing in Formulations

Evaluating the stability of a fragrance ingredient within a final product is crucial for ensuring product quality and longevity.

Objective: To assess the physical and chemical stability of **diethyl succinate** in a representative fragrance formulation under various stress conditions.

Protocol:

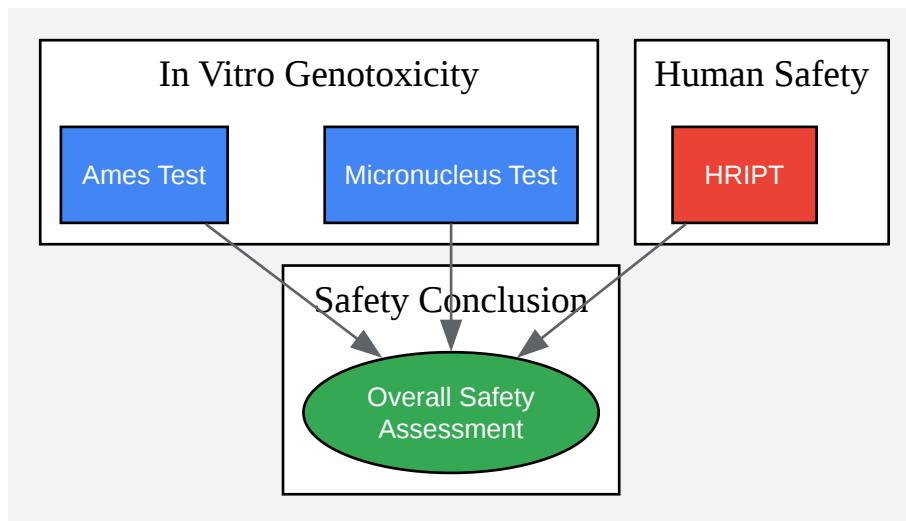

- Sample Preparation: Prepare the final fragrance formulation containing **diethyl succinate**.
- Storage Conditions: Store samples under a range of conditions to simulate real-world scenarios and accelerate aging:
 - Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).
 - Freeze-Thaw Cycling: Alternate between freezing (e.g., -10°C) and thawing (room temperature) for several cycles.
 - Light Exposure: Expose samples to controlled UV and visible light.
 - Real-Time Stability: Store samples at ambient temperature (e.g., 25°C) for the expected shelf-life of the product.
- Evaluation: At specified time points, evaluate the samples for:
 - Physical changes: Color, clarity, phase separation.
 - Chemical changes: Concentration of **diethyl succinate** (using GC or HPLC).
 - Olfactory changes: Alterations in the scent profile as evaluated by a trained sensory panel.

Potential Biological Signaling Pathways

While the primary function of **diethyl succinate** in fragrances is its aroma, research has suggested potential biological interactions. Succinate, the metabolic precursor to **diethyl succinate**, is a known signaling molecule that can activate the G-protein coupled receptor SUCNR1 (also known as GPR91).^{[9][10]} One study has shown that **diethyl succinate** can modulate the polarization and activation of microglial cells by reducing mitochondrial fission and cellular reactive oxygen species (ROS).^[11] This suggests a potential anti-inflammatory

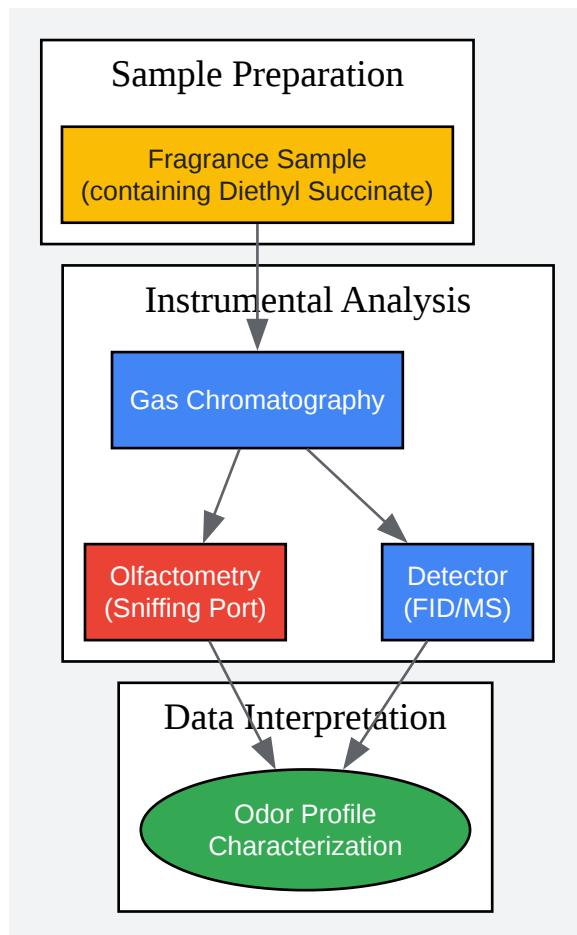
effect, although the direct relevance to its use as a fragrance ingredient on the skin requires further investigation.

Below is a diagram illustrating the potential signaling pathway of succinate through the GPR91 receptor, which may be relevant to the biological effects of **diethyl succinate** following its potential hydrolysis to succinate in biological systems.



[Click to download full resolution via product page](#)

Potential signaling pathway of succinate, the metabolite of **diethyl succinate**.


Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this document.

[Click to download full resolution via product page](#)

Workflow for the safety assessment of **diethyl succinate**.

[Click to download full resolution via product page](#)

Workflow for the olfactory analysis of **diethyl succinate** in a fragrance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Diethyl succinate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. diethyl succinate, 123-25-1 [thegoodsentscompany.com]
- 5. RIFM fragrance ingredient safety assessment diethyl succinate, CAS Registry Number 123-25-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate causes α -SMA production through GPR91 activation in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Use of Diethyl Succinate as a fragrance ingredient in research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104758#use-of-diethyl-succinate-as-a-fragrance-ingredient-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com